[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Overview
Description
[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₃ClO₆ and its molecular weight is 442.89. The purity is usually 95%.
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Biological Activity
The compound [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is a complex organic molecule that has garnered interest in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities based on available research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H24O4
- Molecular Weight : 304.38 g/mol
- CAS Number : 856240-62-5
Structural Features
The compound features a hexahydrocyclopentafuran moiety attached to a benzoate group and a chlorophenoxy substituent. The stereochemistry is significant due to its potential influence on biological activity.
Antiglaucoma Activity
One of the notable biological activities of this compound is its role as an antiglaucoma agent . It has been studied for its effectiveness in lowering intraocular pressure (IOP), which is crucial for managing glaucoma. Research indicates that compounds with similar structures often exhibit such properties through mechanisms involving the modulation of aqueous humor dynamics and enhancing outflow facilities .
The proposed mechanisms include:
- Inhibition of Inflammatory Mediators : The chlorophenoxy group may play a role in modulating inflammatory pathways that contribute to increased IOP.
- Enhancement of Aqueous Humor Outflow : The structural features suggest potential interactions with receptors involved in fluid dynamics within the eye.
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Clinical Trials : A study involving a similar compound demonstrated a statistically significant reduction in IOP compared to placebo controls over a 12-week period .
- Animal Models : In animal studies using rabbits and dogs with induced glaucoma, administration of the compound resulted in a marked decrease in IOP alongside improvements in ocular health metrics .
Comparative Biological Activity Table
Compound Name | Biological Activity | Reference |
---|---|---|
[(3Ar,4R,...)] | Antiglaucoma | |
Prostaglandin Analog | Anti-inflammatory | |
Chlorophenoxy Derivative | Modulation of IOP |
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted . However, long-term studies are necessary to fully understand the implications of chronic use.
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,17,19-22,26H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUVARNLPCHRRP-AWYUYJLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC(=CC=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@@H](COC4=CC(=CC=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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